molecular formula C22H22N2OS B10975388 Bicyclo[2.2.1]heptane-2-carboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-

Bicyclo[2.2.1]heptane-2-carboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-

Cat. No.: B10975388
M. Wt: 362.5 g/mol
InChI Key: UVHJYUXCTGXORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[221]HEPTANE-2-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by its coupling with a phenyl derivative. The final step involves the formation of the bicyclo[2.2.1]heptane-2-carboxamide moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing catalysts and solvents to facilitate the reactions. Quality control measures are implemented to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • Tirzepatide
  • Praziquantel

Comparison

Compared to similar compounds, N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]BICYCLO[221]HEPTANE-2-CARBOXAMIDE stands out due to its unique bicyclic structure and benzothiazole moiety

Properties

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C22H22N2OS/c1-13-2-9-19-20(10-13)26-22(24-19)15-5-7-17(8-6-15)23-21(25)18-12-14-3-4-16(18)11-14/h2,5-10,14,16,18H,3-4,11-12H2,1H3,(H,23,25)

InChI Key

UVHJYUXCTGXORP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CC5CCC4C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.